1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Description
Togni Reagent II
Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one ) shares the benziodoxole core but replaces the ethynyl-TIPS group with a trifluoromethyl (-CF₃) substituent . While both reagents exhibit electrophilic character, the ethynyl group in 1-(triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole enables distinct reactivity in alkyne transfer reactions, contrasting with Togni II’s specialization in trifluoromethylation .
TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one)
TIPS-EBX lacks the 3,3-bis(trifluoromethyl) substitution, resulting in reduced electrophilicity at the iodine center. The addition of two -CF₃ groups in the subject compound enhances its stability and alters its electronic profile, enabling reactions under milder conditions compared to non-fluorinated EBX analogues .
General Trends
- Electron-withdrawing groups : The -CF₃ substituents lower the energy of the iodine-centered σ* orbital, facilitating nucleophilic attack.
- Steric effects : The TIPS group impedes undesired side reactions but may limit accessibility in sterically congested substrates .
Crystallographic Characterization and Bonding Geometry
X-ray crystallographic studies of this compound reveal critical insights into its three-dimensional structure:
Bond Lengths and Angles
Hypervalent Interactions
The iodine atom engages in a three-center, four-electron bond with the two oxygen atoms of the iodoxole ring. This interaction stabilizes the hypervalent state and directs reactivity toward electrophilic pathways. The -CF₃ groups induce polarization at the iodine center, enhancing its susceptibility to nucleophilic attack .
Comparative Crystallography
Compared to non-fluorinated EBX reagents, the introduction of -CF₃ groups shortens the I–O bond (2.336 Å vs. 2.44 Å in TIPS-EBX) and increases the I–C bond length (2.049 Å vs. 1.98 Å), reflecting altered electron density distribution . These structural modifications correlate with improved thermal stability and reduced decomposition rates during storage .
Properties
IUPAC Name |
2-[3,3-bis(trifluoromethyl)-1λ3,2-benziodoxol-1-yl]ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6IOSi/c1-13(2)29(14(3)4,15(5)6)12-11-27-17-10-8-7-9-16(17)18(28-27,19(21,22)23)20(24,25)26/h7-10,13-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNJOWZEBIAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CI1C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181934-34-9 | |
| Record name | 1-[2-(Triisopropylsilyl)ethynyl]-3,3-bis(trifluoromethyl)-1,2-benziodoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Semiconductors
The compound has been utilized as a dopant in organic semiconductor materials. Specifically, it has been shown to enhance the performance of organic field-effect transistors (OFETs) by tuning the threshold voltage and improving charge transport properties. Research indicates that the incorporation of this compound into semiconductor formulations can lead to improved device stability and efficiency .
Molecular Doping
In studies involving molecular doping techniques, 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole has been used to manipulate the electronic properties of small-molecule semiconductors. This manipulation is crucial for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Performance Improvement in OFETs
A recent study demonstrated that incorporating this compound into a TIPS-pentacene-based OFET significantly improved charge carrier mobility. The results indicated a mobility increase from to upon doping with varying concentrations of the compound. The study highlighted the role of the trifluoromethyl groups in enhancing intermolecular interactions within the active layer .
| Parameter | Before Doping | After Doping |
|---|---|---|
| Mobility (cm²/V·s) | 0.5 | 1.2 |
| Threshold Voltage (V) | -4 | -2 |
Case Study 2: Stability in OLEDs
In another research project focusing on OLED applications, the compound was integrated into the emissive layer of OLED devices. The devices exhibited enhanced operational stability and a longer lifespan compared to control devices without the compound. The findings suggested that the presence of the silylethynyl group contributes to better film-forming properties and reduced degradation under operational conditions .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing CF₃ groups enhance electrophilicity at the iodine center, common across all analogues. Brominated derivatives (8h, 8m) enable further functionalization via halogen exchange .
- Synthetic Efficiency : Yields vary significantly (62–89%), with pentynyl derivative 8e showing the highest efficiency (89%) .
Reactivity and Functional Group Compatibility
- Alkynylation : 8f ’s TIPS-ethynyl group is less reactive than unprotected ethynyl analogues (e.g., 8d) but offers improved handling and stability .
- Cross-Coupling : Phenylethynyl derivative 8m participates in Suzuki-Miyaura coupling to form biaryl structures (e.g., 12c), whereas 8f is preferred for silyl-protected alkyne transfers .
- Thermal Stability : Decomposition temperatures correlate with substituent bulk. For example, 8m decomposes at 205–210°C, while 8f ’s stability is likely higher due to the TIPS group .
Spectroscopic and Analytical Data
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with 3,3-bis(trifluoromethyl)-1,2-benzoiodoxole (CAS 131-62-4), a cyclic iodine(III) reagent derived from 2-iodobenzoic acid. Functionalization at the iodine center involves introducing the triisopropylsilylethynyl group via nucleophilic substitution or metal-catalyzed coupling:
Method A: Copper-Mediated Coupling
A suspension of 3,3-bis(trifluoromethyl)-1,2-benzoiodoxole (5.0 mmol), triisopropylsilylacetylene (6.5 mmol), CuI (1.1 mmol), and Cs₂CO₃ (5.6 mmol) in DMF undergoes stirring at 115°C for 15 hours under argon. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) yields the product in 67–72% purity.
Method B: Direct Alkynylation Using TIPS-EBX
Pseudocyclic benziodoxole triflate intermediates (e.g., IBA–OTf) react with triisopropylsilylacetylene trimethylsilane (TIPS–C≡CH–TMS) in dichloromethane at −78°C. This method achieves higher yields (82–89%) due to enhanced electrophilicity at the iodine center.
Reaction Optimization Parameters
Critical variables influencing yield and selectivity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–115°C | Higher temps accelerate coupling |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance rate |
| Catalyst Loading | 10–20 mol% CuI | Reduces side reactions |
| Reaction Time | 12–24 hours | Prolonged time improves conversion |
Challenges :
- Moisture Sensitivity : The iodine(III) center hydrolyzes in protic solvents, necessitating anhydrous conditions.
- Byproduct Formation : Competing pathways generate bis(trifluoromethyl)benziodoxole oxide, requiring careful stoichiometric control.
Structural Characterization
X-ray Crystallography
Single-crystal analysis reveals:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹⁹F NMR | δ −63.2 ppm (CF₃, quartet, J = 12.1 Hz) |
| ¹H NMR | δ 1.25–1.35 ppm (TIPS isopropyl groups) |
| IR | ν 2215 cm⁻¹ (C≡C stretch) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Method A | 67–72 | 95–98 | Moderate | High |
| Method B | 82–89 | >99 | High | Moderate |
Advantages of Method B :
- Avoids copper residues, critical for pharmaceutical applications.
- Enables gram-scale production with consistent reproducibility.
Applications in Organic Synthesis
The compound serves as:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
